Human Glucagon Receptor (hGCGR) Functional Antagonism: cAMP Inhibition Potency Compared Across Cyanothiophene Substitution Patterns
While direct head-to-head functional data for the title compound are absent from public domain literature, class-level SAR trends established for 5-substituted vs. 2-substituted cyanothiophene analogs permit a quantitative inference. In the thiophene-derived hGCGR antagonist series, compound 13 (a close structural congener bearing the 5-amido substitution motif) exhibited an IC50 of 34 nM in the cAMP functional assay [1]. In contrast, 2-amido-substituted analogs from the same patent family (e.g., N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-diphenylpropionamide) showed markedly weaker potency (IC50 > 1 µM) under identical assay conditions [2]. The 5-(3-phenylpropanamido) regioisomer is therefore projected to retain nanomolar functional antagonism, whereas the 2-substituted regioisomer is not a viable functional alternative.
| Evidence Dimension | hGCGR cAMP functional antagonism (IC50) |
|---|---|
| Target Compound Data | Projected low-nanomolar range (based on 5-amido SAR trend; exact value not disclosed) |
| Comparator Or Baseline | Compound 13 (5-substituted cyanothiophene congener): IC50 = 34 nM; 2-amido analogs: IC50 > 1,000 nM |
| Quantified Difference | ≥29-fold potency advantage for 5-substituted vs. 2-substituted regioisomers |
| Conditions | Recombinant human glucagon receptor, cAMP accumulation assay (CHO or HEK293 cells), glucagon challenge at EC80 concentration |
Why This Matters
This potency margin directly impacts the compound's suitability as a chemical probe: the 5-substituted regioisomer requires substantially lower concentration to achieve functional blockade, reducing off-target risk at higher test concentrations.
- [1] Duffy, J. L. et al. Bioorg. Med. Chem. Lett. 2005, 15, 1401–1405 (compound 13: hGCGR cAMP IC50 = 34 nM). View Source
- [2] Duffy, J. L. et al. US Patent Application US2004/0097557 A1 (2004). Describes 2-amido cyanothiophene analogs and their SAR. View Source
